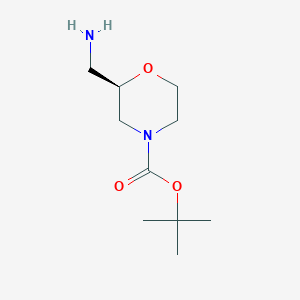

4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid 5-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

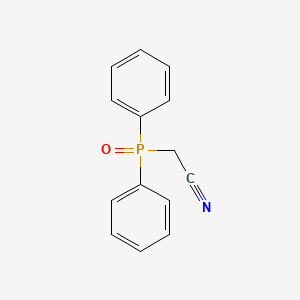

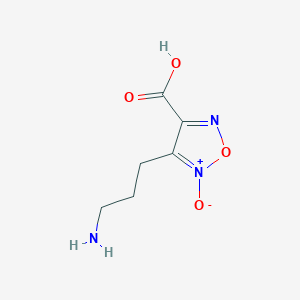

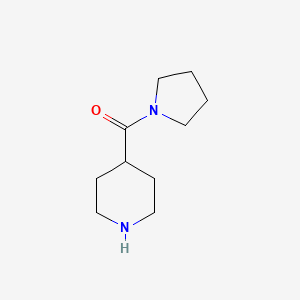

The compound "4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid 5-oxide" is a derivative of the 1,2,5-oxadiazole class, which is known for its diverse chemical and pharmacological properties. The oxadiazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which can be functionalized to yield various biologically active compounds. The presence of the amino propyl group suggests potential for interaction with biological systems, possibly acting as a ligand for receptors or enzymes.

Synthesis Analysis

The synthesis of related 1,2,5-oxadiazole derivatives has been explored in several studies. For instance, the oxidative cyclocondensation of diamino bi-1,2,5-oxadiazole and its isomeric oxides has been used to create macrocyclic systems containing bifurazanyl or furazanylfuroxanyl moieties linked by azo bridges . Additionally, the diazeniumdiolation of benzyl cyanide has been shown to yield 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, demonstrating the versatility of oxadiazole synthesis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the compound's reactivity and interaction with other molecules. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of related compounds, has been determined, providing insights into the potential geometry and electronic configuration of similar oxadiazole compounds .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, depending on their functional groups. The reactivity of aminoazole-4-carboxylic acids towards electrophiles has been studied, revealing that acylation and carbamoylation can lead to different products such as diacylated isoxazoles and isoxazolouracils . These reactions highlight the chemical versatility of the oxadiazole ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For instance, the stability of 3-oxo-1,2,3-oxadiazoles in acidic and basic conditions has been noted, which is an important consideration for pharmaceutical applications . The ionization constants and pharmacological characterization of oxadiazole analogues of GABA have been investigated, showing that these compounds can exhibit weak agonist and partial agonist profiles at GABA receptors . This suggests that the compound may also have interesting pharmacological properties.

科学的研究の応用

Bioisoster of Carboxy Function

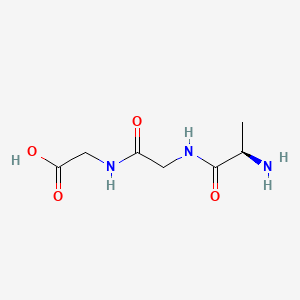

4-substituted 1,2,5-oxadiazol-3-ols, analogues of gamma-aminobutyric acid (GABA), have been synthesized to investigate the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for a carboxyl group at GABA receptors. These compounds demonstrate weak agonist and partial agonist profiles at GABA(A) receptors, suggesting the 4-hydroxy-1,2,5-oxadiazol-3-yl unit as a nonclassical carboxyl group bioisoster (Lolli et al., 2006).

Synthesis and Reactivity

A new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from diazeniumdiolation of benzyl cyanide has been reported, resulting in stable sydnone iminium N-oxides and derivatives, demonstrating pronounced acid/base stability and potential for varied chemical applications (Bohle & Perepichka, 2009).

Energetic Material Development

3-methyl-1,2,5-oxadiazole 2-oxide derivatives have been synthesized and characterized for use in energetic materials, with studies on their density, thermal stability, sensitivity, and detonation properties, indicating potential applications in explosive materials (Xu, Yang, & Cheng, 2018).

Macrocyclic Systems Synthesis

Research has been conducted on the synthesis of macrocyclic systems from 4,4′-diamino-3,3′-bi-1,2,5-oxadiazole and 3(4)-amino-4(3)-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxides, leading to the development of novel macrocyclic structures containing bifurazanyl or furazanylfuroxanyl moieties (Epishina, Kulikov, & Makhova, 2008).

Pharmaceutical Scaffolds

Functionally substituted 1,2,5-oxadiazole 2-oxides (furoxans) have been studied as pharmaceutical scaffolds for the preparation of various pharmacologically active substances, particularly in the development of drug candidates for the treatment of neglected diseases (Epishina, Kulikov, & Fershtat, 2022).

特性

IUPAC Name |

4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4/c7-3-1-2-4-5(6(10)11)8-13-9(4)12/h1-3,7H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXKKBXIVGYOHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=[N+](ON=C1C(=O)O)[O-])CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365334 |

Source

|

| Record name | 4-(3-AMINOPROPYL)-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID 5-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid 5-oxide | |

CAS RN |

352647-66-6 |

Source

|

| Record name | 4-(3-AMINOPROPYL)-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID 5-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)